Methyl (R)-N-Boc-3-aminobutyrate

Übersicht

Beschreibung

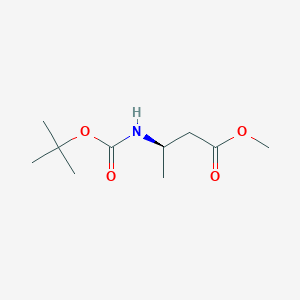

Methyl ®-N-Boc-3-aminobutyrate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a butyrate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl ®-N-Boc-3-aminobutyrate can be synthesized through several methods. One common approach involves the protection of the amino group of ®-3-aminobutyric acid with a Boc group, followed by esterification with methanol. The reaction typically requires the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Methyl ®-N-Boc-3-aminobutyrate may involve large-scale batch reactions using automated reactors. The process includes the protection of the amino group, followed by esterification under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl ®-N-Boc-3-aminobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected amines or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry and Organic Synthesis

Methyl (R)-N-Boc-3-aminobutyrate serves as a building block for synthesizing peptides and complex molecules. Its protected form allows chemists to perform multiple reactions without unwanted side reactions occurring at the amino site.

The compound exhibits a range of biological activities that make it valuable in drug development:

- Peptide Synthesis: It is crucial in solid-phase peptide synthesis, enhancing stability and bioactivity of peptides.

- Neuropharmacological Applications: Peptides derived from this compound can mimic neurotransmitters, showing potential in treating neurological disorders such as Alzheimer's disease.

- Anticancer Activity: In vitro studies have demonstrated that β3-amino acids can inhibit tumor growth, indicating potential for new cancer therapies.

Table 2: Biological Activities of this compound

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a somatostatin analogue synthesized using this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Neurotransmitter Modulation

Research focused on neuropharmacological effects found that peptides derived from this compound could enhance synaptic transmission in neuronal cultures, suggesting utility in treating conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of Methyl ®-N-Boc-3-aminobutyrate involves its reactivity as an amino acid derivative. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

- Methyl ®-N-Boc-2-aminobutyrate

- Methyl ®-N-Boc-4-aminobutyrate

- Ethyl ®-N-Boc-3-aminobutyrate

Comparison: Methyl ®-N-Boc-3-aminobutyrate is unique due to its specific structural configuration, which influences its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and versatility in chemical reactions. The presence of the Boc group provides enhanced protection, making it a valuable intermediate in various synthetic pathways.

Biologische Aktivität

Methyl (R)-N-Boc-3-aminobutyrate is a chemical compound with significant potential in medicinal chemistry, particularly due to its role as an amino acid derivative. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in various synthetic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in peptide synthesis, and potential therapeutic roles.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol. The Boc group protects the amino functionality, allowing for selective reactions in synthetic processes. This compound is primarily utilized in peptide synthesis and as an intermediate for producing biologically active molecules.

Biological Activity Overview

The biological activity of this compound is largely attributed to its ability to be incorporated into peptides and peptidomimetics. These derivatives can influence various biological pathways, particularly those involving neurotransmitter systems such as gamma-aminobutyric acid (GABA), which is essential for inhibitory signaling in the central nervous system.

This compound does not exhibit a specific mechanism of action on its own; however, its derivatives can modulate biological pathways through:

- Neurotransmission : Compounds derived from this structure may interact with GABA receptors, potentially influencing anxiety and seizure disorders.

- Peptide Synthesis : It serves as a building block for peptides that can exhibit various biological effects depending on their sequence and structure.

Applications in Peptide Synthesis

This compound is widely used in the synthesis of peptides due to its stability and reactivity. The Boc protection allows for the selective introduction of other functional groups without affecting the amino group. This feature is crucial for synthesizing complex peptides that can serve as drugs or therapeutic agents .

Case Studies

Several studies have highlighted the utility of this compound in synthesizing biologically active peptides:

- GABAergic Peptides : Research indicates that peptides incorporating this compound can enhance GABAergic signaling, which may have implications for treating neurological disorders.

- Antimicrobial Peptides : The compound has been explored for developing antimicrobial peptides that demonstrate activity against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals unique features that contribute to its biological activity:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl Glycinate | Both are methyl esters of amino acids | Glycinate lacks the Boc protection |

| Methyl (R)-N-Boc-Alanine | Similar Boc protection; both are amino acids | Alanine has a simpler side chain |

| Methyl (R)-N-Boc-Leucine | Contains a Boc group; branched-chain amino acid | Leucine has a larger hydrophobic side chain |

| Methyl (R)-N-Boc-Tyrosine | Aromatic side chain; contains a hydroxyl group | Tyrosine's aromatic nature affects reactivity |

The presence of both the Boc group and a branched alkyl chain in this compound enhances its reactivity and biological properties compared to other compounds.

Eigenschaften

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466526 | |

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159877-47-1 | |

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.